molecular formula C12H8ClNO2 B13933437 2-Chloro-2'-nitro-biphenyl

2-Chloro-2'-nitro-biphenyl

Cat. No.: B13933437
M. Wt: 233.65 g/mol
InChI Key: AASGLKDYFNBDAN-UHFFFAOYSA-N
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Description

2-Chloro-2’-nitro-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one benzene ring and a nitro group attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-2’-nitro-biphenyl can be achieved through several synthetic routes. One common method involves the reaction of o-chloronitrobenzene with p-chlorophenyl magnesium halide in the presence of a nickel catalyst . Another method utilizes o-chloronitrobenzene and p-chloro potassium benzyltrifluoroborate as raw materials, with a phase transfer catalyst and a palladium catalyst in an aqueous solution under heating conditions . These methods offer advantages such as high yield, simplicity in operation, and minimal environmental pollution.

Industrial Production Methods

Industrial production of 2-Chloro-2’-nitro-biphenyl typically involves large-scale reactions using similar synthetic routes. The use of palladium or nickel catalysts is common, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The industrial methods focus on optimizing reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-nitro-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents include sodium hydroxide, potassium hydroxide, and other strong bases, typically in polar solvents.

    Reduction: Hydrogen gas with a palladium or nickel catalyst is commonly used for the reduction of the nitro group.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated biphenyls and sulfonated biphenyls.

    Nucleophilic Aromatic Substitution: Products include substituted biphenyls with various nucleophiles.

    Reduction: The major product is 2-Chloro-2’-amino-biphenyl.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-nitrobenzene

InChI

InChI=1S/C12H8ClNO2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H

InChI Key

AASGLKDYFNBDAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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